molecular formula C21H22ClN5O2 B2756034 N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034245-67-3

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2756034
CAS No.: 2034245-67-3
M. Wt: 411.89
InChI Key: CTRHMSVPRICODT-UHFFFAOYSA-N
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Description

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic compound that belongs to a class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its diverse biological activities, piperazines are often utilized in drug design.
  • Pyrazolo[1,5-a]pyridine scaffold : This heterocyclic structure is recognized for its anticancer and anti-inflammatory properties.
  • Chloro and methyl substituents : These groups can influence the compound's lipophilicity and bioavailability.

The molecular formula for this compound is C21H26ClN3O2C_{21}H_{26}ClN_3O_2, with a molecular weight of approximately 399.91 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer activities. For instance, compounds with similar structures have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potential efficacy in treating infections related to cancer therapy .

Antitubercular Activity

The compound also shows promise as an antitubercular agent. The incorporation of piperazine and pyrazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis. For example:

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6k2.003.90

These results suggest that modifications in the chemical structure can lead to improved biological activity against tuberculosis .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial survival.
  • Receptor Modulation : Similar compounds have been identified as selective modulators of androgen receptors, which could suggest a pathway for this compound's action .
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound could effectively reduce tumor size and inhibit metastasis.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds within this chemical class:

  • A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound, demonstrating their effectiveness as selective protein inhibitors .
  • Another investigation focused on the synthesis of novel substituted piperazine derivatives that exhibited significant anti-tubercular activity, showcasing the importance of structural modifications in enhancing biological effects .

Properties

IUPAC Name

N-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-14-3-4-16(22)11-19(14)25-7-9-26(10-8-25)21(29)18-13-23-27-6-5-17(12-20(18)27)24-15(2)28/h3-6,11-13H,7-10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHMSVPRICODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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